2-[2-(Trifluoromethyl)phenoxy]acetic acid
Overview
Description
2-[2-(Trifluoromethyl)phenoxy]acetic acid is an organic compound with the molecular formula C9H7F3O3. It is characterized by the presence of a trifluoromethyl group attached to a phenoxyacetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)phenoxy]acetic acid typically involves the reaction of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction requires high temperatures (around 130°C) and an inert atmosphere for a prolonged reaction time of approximately 24 hours . Another method involves the fluorination of 2,4-diaminophenoxyacetic acid with trifluoroethanol .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide and potassium carbonate are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phenoxy acids, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(Trifluoromethyl)phenoxy]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can stimulate platelets to activate the GPIIbIIIa integrin receptor, leading to platelet aggregation . This mechanism is crucial for its potential use as an antithrombotic agent.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenylacetic acid: This compound has a similar structure but lacks the phenoxy group.
4-(Trifluoromethyl)phenoxyacetic acid: Similar in structure but with the trifluoromethyl group in a different position.
3-Fluoro-4-(trifluoromethyl)phenylacetic acid: Another structurally related compound with a fluorine atom in addition to the trifluoromethyl group.
Uniqueness
2-[2-(Trifluoromethyl)phenoxy]acetic acid is unique due to the specific positioning of the trifluoromethyl group and the phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-4-7(6)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFIBTALDRVYLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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